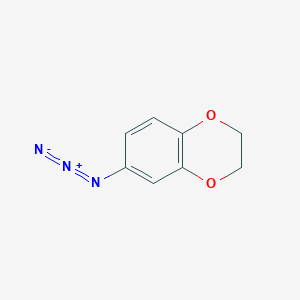
6-(aminomethyl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)naphthalen-1-ol is a chemical compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features an aminomethyl group (-CH2NH2) attached to the sixth position and a hydroxyl group (-OH) at the first position of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)naphthalen-1-ol typically involves the aminomethylation of naphthalen-1-ol. This can be achieved through the Mannich reaction, which involves the reaction of naphthalen-1-ol with formaldehyde and a secondary amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce various aminomethylated naphthalene derivatives.
Scientific Research Applications
6-(Aminomethyl)naphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)naphthalen-1-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Naphthalen-1-ol: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
6-(Hydroxymethyl)naphthalen-1-ol: Features a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
6-(Aminomethyl)naphthalen-2-ol: The position of the hydroxyl group is different, affecting its chemical behavior and biological activity.
Uniqueness: 6-(Aminomethyl)naphthalen-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
1261766-80-6 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



